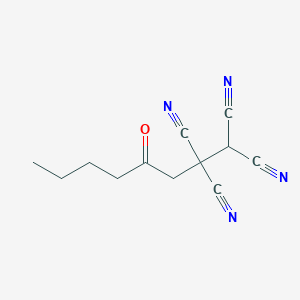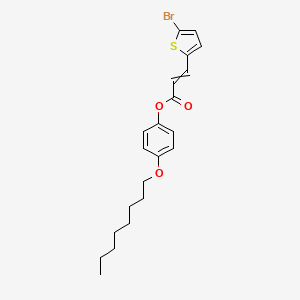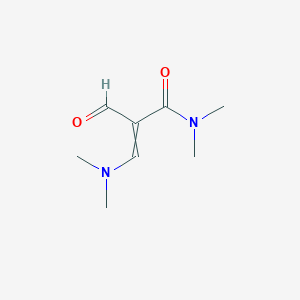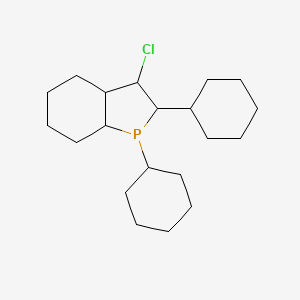![molecular formula C21H22N6O2 B14364857 1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] CAS No. 90145-45-2](/img/structure/B14364857.png)
1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is a synthetic organic compound characterized by its unique structure, which includes two triazole rings connected by a propane-1,3-diyl linker and substituted with 4-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of azides with alkynes to form 1,2,3-triazoles. The specific steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide. The alkyne precursor can be prepared by deprotonation of a terminal alkyne with a strong base such as sodium hydride.
Cycloaddition Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the 1,2,3-triazole rings.
Substitution Reaction: The 4-methoxyphenyl groups are introduced through a substitution reaction, typically involving the reaction of the triazole intermediate with a 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Propane-1,3-diyl)bis[5-phenyl-1H-1,2,3-triazole]: Similar structure but lacks the methoxy groups.
1,1’-(Butane-1,4-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]: Similar structure but with a butane linker instead of propane.
1,1’-(Propane-1,3-diyl)bis[5-(4-chlorophenyl)-1H-1,2,3-triazole]: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is unique due to the presence of methoxy groups, which can influence its chemical reactivity, binding affinity, and biological activity. The propane-1,3-diyl linker provides flexibility and allows for diverse conformations, enhancing its potential interactions with various molecular targets.
Propriétés
Numéro CAS |
90145-45-2 |
|---|---|
Formule moléculaire |
C21H22N6O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-1-[3-[5-(4-methoxyphenyl)triazol-1-yl]propyl]triazole |
InChI |
InChI=1S/C21H22N6O2/c1-28-18-8-4-16(5-9-18)20-14-22-24-26(20)12-3-13-27-21(15-23-25-27)17-6-10-19(29-2)11-7-17/h4-11,14-15H,3,12-13H2,1-2H3 |
Clé InChI |
CPTRQHKZLFSWMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN=NN2CCCN3C(=CN=N3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)


![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)


![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)

![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
